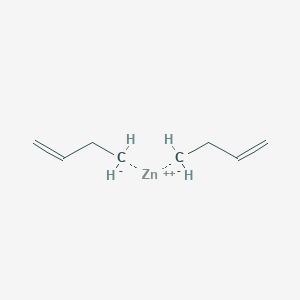
Zinc, di-3-butenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, di-3-butenyl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-butenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, di-3-butenyl- typically involves the reaction of zinc with 3-butenyl halides. One common method is the reaction of zinc dust with 3-butenyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for Zinc, di-3-butenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Zinc, di-3-butenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and butenyl derivatives.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The butenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zinc oxide and butenyl alcohols, while substitution reactions can produce a variety of halogenated butenyl compounds.
科学的研究の応用
Zinc, di-3-butenyl- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the synthesis of complex organic molecules.
Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which Zinc, di-3-butenyl- exerts its effects involves the coordination of the zinc atom with the butenyl groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The zinc atom can act as a Lewis acid, accepting electron pairs from reactants and promoting bond formation or cleavage.
類似化合物との比較
- Zinc, di-2-butenyl-
- Zinc, di-4-pentenyl-
- Zinc, di-allyl-
Comparison: Zinc, di-3-butenyl- is unique due to the specific positioning of the double bond in the butenyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to Zinc, di-2-butenyl-, the 3-butenyl groups provide different steric and electronic environments, potentially leading to different reaction pathways and products.
特性
分子式 |
C8H14Zn |
|---|---|
分子量 |
175.6 g/mol |
IUPAC名 |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
InChIキー |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
正規SMILES |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






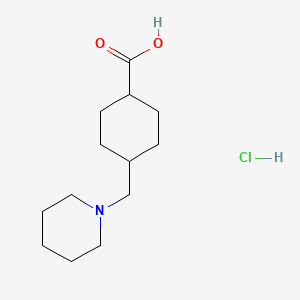
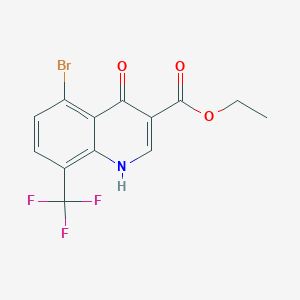
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
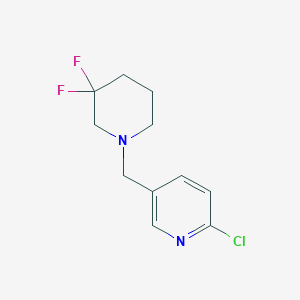
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

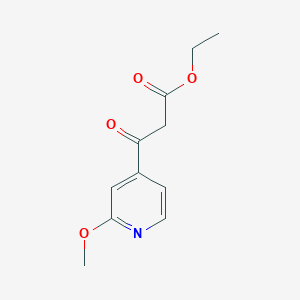
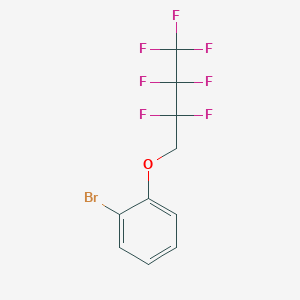
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

